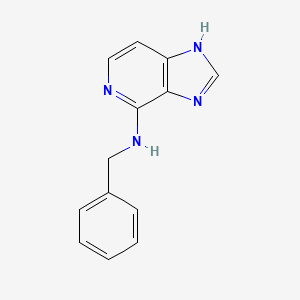

4-benzylamino-1H-imidazo(4,5-c)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N4 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-benzyl-1H-imidazo[4,5-c]pyridin-4-amine |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-12-11(6-7-14-13)16-9-17-12/h1-7,9H,8H2,(H,14,15)(H,16,17) |

InChI Key |

JOXSQPPEHICHIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC3=C2N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylamino 1h Imidazo 4,5 C Pyridine and Its Derivatives

Classical and Conventional Synthesis Approaches

Condensation Reactions with Diaminopyridines and Aldehydes/Carboxylic Acid Derivatives

One of the most fundamental and widely employed methods for the synthesis of the imidazo[4,5-c]pyridine core is the condensation of 3,4-diaminopyridine (B372788) with a suitable carbonyl compound, typically an aldehyde or a carboxylic acid derivative. This approach, often referred to as the Phillips-Ladenburg synthesis, involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazole (B134444) ring.

The reaction of 3,4-diaminopyridine with an aldehyde, such as benzaldehyde, initially forms a dihydropyridinyl intermediate which can be oxidized in situ to the desired 2-substituted-1H-imidazo[4,5-c]pyridine. Various oxidizing agents can be employed, including air, sodium metabisulfite, or other mild oxidants. The use of carboxylic acids or their derivatives, such as esters or orthoesters, typically requires more forcing conditions, including high temperatures, to drive the condensation and cyclization. For instance, the cyclization of 4-(substituted amino)-5,6-diaminopyridines with ethyl orthoformate has been utilized to prepare congeners of biologically active imidazo[4,5-b]pyridines, a strategy that is also applicable to the [4,5-c] isomers. nih.gov

The versatility of this method lies in the commercial availability of a wide range of aldehydes and carboxylic acids, allowing for the introduction of diverse substituents at the 2-position of the imidazo[4,5-c]pyridine ring.

Reductive Cyclization Strategies

Reductive cyclization offers an alternative pathway to the imidazo[4,5-c]pyridine nucleus, typically starting from a nitropyridine precursor. This strategy involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization with a suitably positioned functional group.

A common approach involves the synthesis of a 3-amino-4-nitropyridine (B85709) derivative, which is then subjected to reduction. The newly formed diamine can then cyclize with an appropriate one-carbon unit. A more direct method involves the reductive cyclization of a 2-(2-nitrophenyl)-1H-benzo[d]imidazole precursor with an aldehyde, mediated by a reducing agent like zinc dust in water, to form a fused quinazoline (B50416) ring system. rsc.org While this example leads to a different final scaffold, the principle of reducing a nitro group to facilitate cyclization is a key strategy.

For the synthesis of the imidazo[4,5-b]pyridine ring system, a related methodology involves the reaction of 2-nitro-3-aminopyridine with ketones in the presence of a reducing agent like stannous chloride (SnCl₂). This one-step process is presumed to proceed through the reduction of the nitro group, followed by cyclization with the ketone. A similar strategy could be envisioned for the [4,5-c] isomers starting from 4-amino-3-nitropyridine (B158700) derivatives. Furthermore, reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds has been successfully used to prepare the imidazo[4,5-b]pyridinone ring system. rsc.org

Catalytic and Modern Synthetic Routes

Zinc Triflate Catalysis in 2-Substituted-1H-imidazo[4,5-c]pyridine Synthesis

Modern synthetic methods often employ catalysts to enhance reaction rates, improve yields, and allow for milder reaction conditions. Zinc triflate (Zn(OTf)₂) has emerged as an effective Lewis acid catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives.

This method involves the reaction of 3,4-diaminopyridine with various substituted aldehydes in the presence of a catalytic amount of zinc triflate. The reaction is typically carried out in a solvent such as methanol (B129727) at reflux temperature. Zinc triflate facilitates the condensation and subsequent cyclization, leading to the desired products in good yields. The use of this catalyst offers several advantages, including simple reaction conditions and the ability to apply the methodology to a wide variety of substituted aldehydes.

| Aldehyde Reactant | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Substituted Aryl Aldehydes | Zn(OTf)₂ (30 mol%) | Methanol | Reflux, 12h | 2-Substituted-1H-imidazo[4,5-c]pyridines | Good |

Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines.

Palladium- and Copper-Catalyzed Amidation/Cyclization Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems. Both palladium and copper catalysts have been successfully employed in the synthesis of imidazo[4,5-c]pyridines through amidation and cyclization reactions.

Palladium-catalyzed amidation reactions provide a powerful tool for the construction of the imidazole ring. For instance, the synthesis of imidazo[4,5-b]pyridines has been achieved through the Pd-catalyzed coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization. organic-chemistry.org A similar approach can be envisioned for the synthesis of the [4,5-c] isomer by starting with the appropriate 4-chloro-3-aminopyridine derivative. These reactions often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Copper-catalyzed reactions have also proven to be highly effective. The Chan-Lam C-N coupling reaction, which involves the copper-catalyzed reaction of an amine with a boronic acid, has been used to synthesize 4-amino-1-substituted-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones. nih.gov Furthermore, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been developed for the synthesis of imidazo[1,5-a]pyridines, showcasing the utility of copper in facilitating C-N bond formation under mild conditions. rsc.org

| Starting Material 1 | Starting Material 2 | Catalyst/Ligand | Reaction Type | Product |

| 2-Chloro-3-amino-pyridine | Primary Amide | Pd catalyst/Me₄tBu-XPhos | Amidation/Cyclization | Imidazo[4,5-b]pyridine |

| 4-Amino-1-cyclopentyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Substituted Phenylboronic Acid | Copper Acetate/Pyridine (B92270) | Chan-Lam C-N Coupling | 4-Amino-1-cyclopentyl-3-aryl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

Table 2: Examples of Palladium- and Copper-Catalyzed Syntheses of Imidazopyridine Derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of imidazopyridine derivatives has greatly benefited from this technology.

The condensation reaction between 2-aminopyridine (B139424) derivatives and α-haloketones to form imidazo[1,2-a]pyridines, a reaction analogous to the synthesis of the [4,5-c] isomer, can be significantly expedited using microwave irradiation. researchgate.netsci-hub.se For example, the synthesis of substituted imidazo[1,2-a]pyridines from phenacyl bromides and 2-aminopyridine can be achieved in as little as 60 seconds with good to excellent yields under microwave heating. researchgate.net

This rapid and efficient heating method is applicable to a wide range of substrates and reaction types, including the classical condensation reactions and metal-catalyzed processes discussed previously. The use of microwave irradiation represents a greener approach to synthesis by reducing energy consumption and often allowing for the use of less solvent.

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Product | Yield (%) |

| Phenacyl Bromides | 2-Aminopyridine | Microwave, 80°C | 60 seconds | Substituted Imidazo[1,2-a]pyridines | 24-99 |

Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives.

Regioselective Synthesis of N-Substituted Imidazo[4,5-c]pyridines

A significant challenge in the synthesis of N-substituted imidazo[4,5-c]pyridines is controlling the site of substitution on the imidazole ring, which contains two reactive nitrogen atoms. The tautomeric nature of the unsubstituted scaffold means that alkylation can potentially occur at the N-1, N-3, or N-5 positions. fabad.org.tr Research has led to methodologies that provide a degree of regiocontrol, favoring one isomer over others.

One common method involves the direct alkylation of a pre-formed 2-substituted-5H-imidazo[4,5-c]pyridine. Studies have shown that reacting these precursors with alkylating agents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) predominantly results in the formation of the N-5 regioisomer. researchgate.net The structural assignment of these isomers is definitively confirmed using advanced NMR techniques, including 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. researchgate.netbohrium.com

A more sophisticated approach for achieving regioselectivity is through directed solid-phase synthesis. acs.orgnih.gov This strategy begins with a highly functionalized pyridine, such as 2,4-dichloro-3-nitropyridine (B57353), attached to a solid support. The synthetic route involves a sequence of reactions: substitution of the chlorine atoms, reduction of the nitro group to an amine, and subsequent cyclization to form the imidazole ring. acs.orgnih.gov The regiochemical outcome of the final imidazo[4,5-c]pyridine can be directed by the strategic selection of reagents. For instance, the choice of primary or secondary amines used to displace the chlorine atoms influences the direction of the ring-closure, providing an effective tool for the directed preparation of specific isomers. acs.org

Table 1: Methodologies for Regioselective N-Substitution

| Method | Starting Material | Reagents & Conditions | Major Product | Ref |

|---|---|---|---|---|

| Direct Alkylation | 2-Aryl-5H-imidazo[4,5-c]pyridine | Alkyl halide (e.g., 4-methoxybenzyl chloride), K2CO3, DMF | N-5 substituted isomer | fabad.org.tr |

| Solid-Phase Synthesis | Polymer-supported amine | 1) 2,4-dichloro-3-nitropyridine, EDIPA, DMSO; 2) Amine; 3) Nitro reduction; 4) Aldehyde | Directed synthesis of specific N-substituted isomers | acs.orgnih.gov |

Synthesis of Specific Analogues and Derivatives Related to 4-benzylamino-1H-imidazo(4,5-c)pyridine

The functionalization of the imidazo[4,5-c]pyridine core at various positions is crucial for developing analogues with diverse properties. Methodologies have been established to introduce substituents at the C-4 position, incorporate sugar moieties to create nucleoside analogues, and add functional groups like amides, ureas, and sulfonamides.

The introduction of substituents at the 4-position, such as the amino group in the parent compound, is a key synthetic step. A primary route to achieve this involves the construction of the bicyclic system from an appropriately substituted pyridine precursor. One established method is the cyclization of 4-(substituted amino)-5,6-diaminopyridines with a one-carbon source like ethyl orthoformate. nih.gov

Another powerful strategy is the oxidative cyclization of 4,5-diaminopyridines with various aryl aldehydes, which simultaneously constructs the imidazole ring and incorporates a substituent at the 2-position. nih.gov To create 4-substituted analogues, the starting pyridine must already contain the desired group at the corresponding position.

The solid-phase synthesis approach using 2,4-dichloro-3-nitropyridine is also highly effective for generating 4-substituted derivatives. acs.orgnih.gov In this method, the chlorine at the C-4 position of the pyridine ring is displaced by a nucleophile, such as an amine. This amine is then carried through the reaction sequence to become the 4-amino substituent in the final imidazo[4,5-c]pyridine product. acs.orgnih.gov

Table 2: Synthesis of 4-Substituted Imidazo[4,5-c]pyridines

| Method | Precursor | Key Reaction Step | Result | Ref |

|---|---|---|---|---|

| Ring Cyclization | 4-(Substituted amino)-5,6-diaminopyridine | Cyclization with ethyl orthoformate | Forms the imidazole ring, retaining the C-4 substituent | nih.gov |

| Solid-Phase Synthesis | 2,4-dichloro-3-nitropyridine | Nucleophilic substitution at C-4 with an amine | Incorporates the 4-amino group prior to ring formation | acs.orgnih.gov |

Ribofuranosyl Imidazo[4,5-c]pyridine Derivatives

Ribofuranosyl derivatives of imidazo[4,5-c]pyridine are synthetic nucleoside analogues, with 3-Deazaadenosine (B1664127) being a prominent example. acs.org The synthesis of these compounds typically involves the glycosylation of the pre-formed heterocyclic base.

A common method is the condensation of a silylated imidazo[4,5-c]pyridine derivative with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. tandfonline.com This reaction is often facilitated by a Lewis acid catalyst, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in a solvent such as 1,2-dichloroethane. tandfonline.com Following the coupling reaction, the protecting groups on the sugar and the base are removed in a deblocking step, commonly using sodium methoxide (B1231860) in methanol, to yield the final nucleoside analogue. tandfonline.com This general approach has been successfully applied to produce a variety of halogen-substituted 3-deazaadenosine analogues. tandfonline.com

Table 3: Synthesis of Ribofuranosyl Imidazo[4,5-c]pyridine Derivatives

| Heterocyclic Base | Ribose Donor | Coupling Conditions | Deprotection | Product Example | Ref |

|---|---|---|---|---|---|

| Silylated 4-chloro-7-fluoroimidazo[4,5-c]pyridine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf, 1,2-dichloroethane | NaOMe, MeOH | 4-Chloro-7-fluoro-3-deazaadenosine analogue | tandfonline.com |

| Silylated 4,7-dichloroimidazo[4,5-c]pyridine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf, 1,2-dichloroethane | NaOMe, MeOH | 4,7-Dichloro-3-deazaadenosine analogue | tandfonline.com |

Imidazo[4,5-c]pyridine Derivatives with Amide/Urea (B33335)/Sulfonamide Moieties

The incorporation of amide, urea, or sulfonamide functionalities onto the imidazo[4,5-c]pyridine scaffold is a common strategy to modify the molecule's physicochemical properties and biological activity. These groups can be introduced at various positions, often as part of a larger substituent.

For example, a series of imidazo[4,5-c]pyridin-2-one derivatives designed as kinase inhibitors were synthesized starting from 2-chloro-N-substituted-3-nitropyridin-4-amines. nih.gov The synthesis involves several steps, including reduction of the nitro group and cyclization, to form the core structure. The amide-like 2-one (a cyclic amide or lactam) is an intrinsic part of the final heterocyclic system.

Another approach involves creating substituents that already contain these moieties. For instance, derivatives with potent anti-HIV activity have been synthesized where amide and sulfonamide groups are part of an anilide moiety attached to the core. This is typically achieved by preparing an amino-functionalized imidazopyridine and then coupling it with a suitable carboxylic acid, sulfonyl chloride, or isocyanate to form the desired amide, sulfonamide, or urea linkage, respectively.

Table 4: Synthesis of Imidazo[4,5-c]pyridine Derivatives with Amide/Urea/Sulfonamide Moieties

| Moiety | Synthetic Approach | Starting Material Example | Reagent Example | Result | Ref |

|---|---|---|---|---|---|

| Amide (cyclic) | Multi-step synthesis involving cyclization | 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine | Reduction (e.g., H2, Pd/C), Cyclization | 4-amino-1-cyclopentyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | nih.gov |

| Amide (acyclic) | Acylation of an amino-functionalized imidazopyridine | Amino-imidazopyridine derivative | Activated carboxylic acid or acyl chloride | N-Acyl imidazopyridine derivative | N/A |

| Sulfonamide | Sulfonylation of an amino-functionalized imidazopyridine | Amino-imidazopyridine derivative | Sulfonyl chloride (e.g., benzenesulfonyl chloride) | N-Sulfonyl imidazopyridine derivative | N/A |

Pharmacological Potential and Biological Activities of 4 Benzylamino 1h Imidazo 4,5 C Pyridine and Its Derivatives

Antimicrobial Activities

Derivatives of the imidazopyridine family have demonstrated notable activity against various microbial pathogens, including mycobacteria, bacteria, and fungi.

Against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. ucl.ac.uk While direct studies on 4-benzylamino-1H-imidazo(4,5-c)pyridine are limited, research on the closely related imidazo[4,5-b]pyridine isomer has revealed promising tuberculostatic activity. nih.gov Analysis of quantitative structure-activity relationships (QSAR) for these derivatives indicated that hydrophobicity is a crucial factor for their antimycobacterial efficacy. nih.gov This has guided the synthesis of new compounds with predicted high activity against Mtb. nih.gov For instance, certain 2-cyanomethylimidazo[4,5-b]pyridine derivatives have been synthesized and confirmed to possess significant tuberculostatic activity, validating the predictive power of the QSAR models. nih.gov Other related heterocyclic structures, such as imidazo[2,1-b] nih.govmdpi.comoxazines, have also shown potent activity against Mtb, including multidrug-resistant clinical isolates. ucl.ac.uk

Antibacterial Spectrum

Imidazo[4,5-c]pyridine derivatives have been evaluated for their in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies on a series of synthesized 5H-imidazo[4,5-c]pyridines and their N5-alkylated regioisomers showed promising activity, particularly against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net Notably, compounds with specific substitutions, such as 4-chlorobenzyl groups, exhibited the lowest Minimum Inhibitory Concentration (MIC) values, indicating potent antibacterial action. nih.gov The antibacterial efficacy of the broader imidazopyridine class is well-documented, with various derivatives showing significant effects against the bacterial strains studied. researchgate.netmdpi.com

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 2g | Staphylococcus aureus | 4-8 |

| Compound 2h | Methicillin-resistant S. aureus (MRSA) | 4-8 |

| Compound 4a | Enterococcus faecalis | 4-8 |

| Compound 4b | Escherichia coli | 4-8 |

Antifungal Properties

The antifungal potential of imidazo[4,5-c]pyridine derivatives has been explored, revealing activity against clinically relevant fungal pathogens. nih.gov Synthesized compounds have been tested against Candida albicans and Candida parapsilosis, with some derivatives demonstrating significant inhibitory effects with low MIC values. nih.govresearchgate.net For example, certain N-alkylated imidazo[4,5-c]pyridine analogues showed promising activity against C. albicans. nih.gov The broader class of imidazo[1,2-a]pyrimidine (B1208166) derivatives has also been highlighted for its potential as effective antifungal agents. beilstein-journals.org This suggests that the imidazopyridine scaffold is a valuable template for the development of new antimycotic drugs.

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Compound 2g | Candida albicans | 4-8 |

| Compound 4a | Candida parapsilosis | 4-8 |

| Compound 4b | Candida albicans | 4-8 |

Antiviral Activities

The imidazo[4,5-c]pyridine core is a key structural feature in several potent antiviral compounds, particularly against viruses of the Flaviviridae family.

Inhibition of Classical Swine Fever Virus (CSFV) Replication

Classical Swine Fever Virus (CSFV) is a highly contagious and economically significant pathogen affecting swine. mdpi.com A specific derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has been identified as a highly potent and selective inhibitor of CSFV replication in vitro. nih.govmdpi.comnih.gov BPIP demonstrated a dose-dependent antiviral effect against different CSFV subgroups. nih.gov Research into its mechanism of action revealed that BPIP targets the viral NS5B protein, which is the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral RNA replication. nih.govmdpi.com The development of viral resistance to BPIP was associated with a specific mutation (T259S) in the NS5B protein, providing further evidence for its mode of action. nih.gov This compound has been shown to reduce virus replication in infected pigs, providing a proof of concept for the potential therapeutic use of imidazo[4,5-c]pyridine derivatives in controlling CSFV outbreaks. nih.gov

| CSFV Strain | 50% Effective Concentration (EC₅₀) (μM) |

|---|---|

| Alfort(187) (subgroup 1.1) | 1.6 ± 0.4 |

| Wingene (subgroup 2.3) | 0.8 ± 0.2 |

| BPIP-resistant virus | 24 ± 4.0 |

Activity against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV)

Bovine Viral Diarrhea Virus (BVDV), another member of the Pestivirus genus, is closely related to CSFV and is often used as a surrogate model for studying Hepatitis C Virus (HCV) due to genomic and structural similarities. ankara.edu.trmedcraveonline.com The antiviral activity of imidazo[4,5-c]pyridine derivatives extends to BVDV. The same mutation that confers resistance to BPIP in CSFV is located near a residue known to be critical for the antiviral activity of BPIP against BVDV. nih.gov This cross-resistance suggests a conserved mechanism of action targeting the viral polymerase across different pestiviruses. nih.gov Given the utility of BVDV as a research model for HCV, the potent inhibition of BVDV by these compounds suggests that the imidazo[4,5-c]pyridine scaffold could be a promising starting point for the discovery of novel anti-HCV agents. ankara.edu.trmedcraveonline.com

Broader Antiviral Spectrum

Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for their activity against a variety of viruses. Research has shown that these compounds can target viral enzymes essential for replication. For instance, a series of imidazo[4,5-c]pyridines were developed and evaluated for their effectiveness against the Bovine Viral Diarrhea Virus (BVDV), a pestivirus that serves as a surrogate for the hepatitis C virus. nih.govmdpi.com Through extensive modifications, a highly active and selective molecule against BVDV was identified, which is believed to interact with the viral RNA-dependent RNA polymerase. nih.govmdpi.com The presence of large substituents on the benzyl (B1604629) group was generally associated with a reduction in antiviral activity. nih.govmdpi.com

One notable derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has been identified as a highly potent inhibitor of the in vitro replication of the Classical Swine Fever Virus (CSFV). nih.gov This compound demonstrated a dose-dependent antiviral effect in PK(15) cells, with EC₅₀ values of 1.6 µM for CSFV subgroup 1.1 and 0.8 µM for subgroup 2.3. nih.gov Studies on drug-resistant CSFV mutants pointed to the viral RNA-dependent RNA-polymerase (RdRp) as the target of BPIP. nih.gov Furthermore, the imidazo[4,5-c]pyridine core is present in 3-deazaneplanocin (B1662806) A (DZNep), a compound that has shown potential applicability against the Ebola virus disease by acting as a histone methyltransferase EZH2 inhibitor. mdpi.com

| Compound/Derivative Class | Virus | Target/Mechanism | EC₅₀ |

| Imidazo[4,5-c]pyridines | Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA polymerase | Not specified |

| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | Classical Swine Fever Virus (CSFV) Alfort(187) | RNA-dependent RNA-polymerase (RdRp) | 1.6 µM |

| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | Classical Swine Fever Virus (CSFV) Wingene | RNA-dependent RNA-polymerase (RdRp) | 0.8 µM |

| 3-deazaneplanocin A (DZNep) | Ebola virus | EZH2 inhibitor | Not specified |

Antineoplastic and Antiproliferative Activities

The imidazo[4,5-c]pyridine framework is a recognized scaffold in the development of novel anticancer agents, largely due to its structural analogy to purines, which allows these compounds to interact with various biological targets involved in cell growth and proliferation. nih.govnih.gov

The therapeutic potential of imidazo[4,5-c]pyridine derivatives extends across various oncological diseases. researchgate.net Their structural features make them suitable candidates for designing inhibitors of key enzymes involved in cancer progression. nih.govmdpi.com Synthetic routes have been developed specifically to produce imidazo[4,5-c]pyridine ring analogues for evaluation as potential anticancer agents. nih.gov The antiproliferative activity of these compounds is often linked to their ability to interfere with cellular pathways necessary for the survival and growth of cancerous cells. mdpi.com

The antiproliferative effects of imidazo[4,5-c]pyridine derivatives have been demonstrated against a panel of human tumor cell lines. For example, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were tested in combination with the chemotherapeutic agent temozolomide (B1682018) on human tumor cell lines MDA-MB-468 (breast cancer), SW-620 (colon cancer), and A549 (lung cancer). mdpi.com This combination resulted in an appreciable increase in the potency of growth inhibition compared to temozolomide alone. mdpi.com Another study described the synthesis of novel imidazo[4,5-c]pyridin-2-one derivatives which showed effective antiproliferative activity against glioblastoma cell lines U87, U251, T98G, and U87-EGFRvIII. nih.gov

| Derivative Class | Cell Line | Cancer Type | Outcome |

| Imidazo[4,5-c]pyridine-7-carboxamides (in combination with temozolomide) | MDA-MB-468 | Breast Cancer | Potentiated cytotoxicity of temozolomide |

| Imidazo[4,5-c]pyridine-7-carboxamides (in combination with temozolomide) | SW-620 | Colon Cancer | Potentiated cytotoxicity of temozolomide |

| Imidazo[4,5-c]pyridine-7-carboxamides (in combination with temozolomide) | A549 | Lung Cancer | Potentiated cytotoxicity of temozolomide |

| Imidazo[4,5-c]pyridin-2-ones (e.g., compound 1s) | U87, U251, T98G, U87-EGFRvIII | Glioblastoma | Effective antiproliferative activity |

A significant area of cancer research for imidazo[4,5-c]pyridine derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. researchgate.net PARP inhibitors can increase the sensitivity of tumor cells to chemotherapy. mdpi.com A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogues were designed and synthesized as PARP inhibitors. nih.gov Most of these compounds showed an inhibitory effect on PARP, with one promising compound (8d) exhibiting an IC₅₀ of 0.528 µM. nih.gov Further research led to the development of imidazo[4,5-c]pyridine-7-carboxamide derivatives, with one compound, XZ-120312, displaying strong inhibition against the PARP-1 enzyme with an IC₅₀ value of 8.6 nM. mdpi.comresearchgate.net The bioisosteric replacement of a phenyl ring with the imidazo[4,5-c]pyridine scaffold has been a successful strategy in designing these potent PARP-1 inhibitors. researchgate.net

| Derivative Class | Target | IC₅₀ |

| Imidazo[4,5-c]pyridinecarboxamide (Compound 8d) | PARP | 0.528 µM |

| 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (XZ-120312) | PARP-1 | 8.6 nM |

Anti-Inflammatory Activities

The imidazopyridine scaffold is a key building block for molecules with anti-inflammatory activity. nih.gov Derivatives of imidazo[4,5-c]pyridine have been explored for their potential to modulate inflammatory pathways. For example, 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrids have been developed as inhibitors of cathepsin S, a protein involved in inflammatory processes. nih.govnih.gov In a different approach, research on the related imidazo[4,5-b]pyridine isomer has identified compounds that act as potent p38α MAP kinase inhibitors, demonstrating excellent in vivo anti-inflammatory properties in models of chronic inflammation. researchgate.net Other studies on the imidazo[4,5-b]pyridine system have yielded selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. nih.govnih.gov These findings suggest that the imidazo[4,5-c]pyridine core is a promising template for the development of novel anti-inflammatory agents.

Other Investigated Biological Activities

No studies have been identified that evaluate the antitrypanosomal activity of This compound . Research into the antitrypanosomal potential of related heterocyclic compounds has been conducted, but data for this specific molecule is not available. researchgate.netnih.gov

Antiglycation and Antioxidative Potential

The therapeutic potential of imidazo(4,5-c)pyridine derivatives, including compounds structurally related to this compound, has been explored in the context of their ability to counteract glycation and oxidative stress. These two processes are intricately linked and implicated in the pathogenesis of various chronic diseases, including diabetes mellitus and its complications. Research into the antiglycation and antioxidative properties of this class of compounds has provided insights into their mechanisms of action and structure-activity relationships.

Non-enzymatic glycation is a process involving the reaction of reducing sugars with proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs contributes to cellular dysfunction and tissue damage. Consequently, the inhibition of glycation is a key therapeutic strategy.

Studies on a series of novel imidazo[4,5-b]pyridine benzohydrazones have demonstrated significant antiglycation activity. researchgate.net In this research, it was observed that the substitution pattern on the benzohydrazone moiety played a crucial role in the inhibitory potential. Specifically, compounds bearing di- and trihydroxy substitutions exhibited potent antiglycation effects. The most active compound in this series demonstrated an inhibitory concentration (IC50) of 140.16 ± 0.36 µM, which was found to be twice as potent as the standard antiglycation agent, Rutin. researchgate.net This highlights the importance of hydroxyl groups in the antiglycation activity of these derivatives, likely due to their ability to interfere with the glycation process.

A noteworthy correlation was also identified between the antiglycation and antioxidative activities of these compounds, suggesting that the ability to scavenge free radicals contributes to their antiglycation potential. researchgate.net

Table 1: Antiglycation Activity of Imidazo[4,5-b]pyridine Benzohydrazone Derivatives

| Compound | Substitution Pattern | IC50 (µM) researchgate.net |

| Most Potent Derivative | Di- and Trihydroxy | 140.16 ± 0.36 |

| Rutin (Standard) | - | >280 |

This table is generated based on the data presented in the referenced study and is intended for illustrative purposes.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the development and progression of numerous diseases. The antioxidant potential of imidazo(4,5-c)pyridine derivatives has been investigated through various in vitro assays.

One study focused on the antioxidant activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product. nih.govresearchgate.net This compound demonstrated a concentration-dependent capacity for scavenging free radicals and reducing power within a concentration range of 100-1000 μg/mL. nih.gov Furthermore, it exhibited significant iron (Fe²⁺) chelating abilities at concentrations between 50-200 μg/mL. nih.gov The study utilized several assays to evaluate its antioxidant profile, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov

The research on imidazo[4,5-b]pyridine benzohydrazones also provided data on their antioxidant potential through DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays, which supported the observed correlation with their antiglycation activity. researchgate.net

Table 2: Antioxidant Activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone

| Assay | Concentration Range | Observation nih.gov |

| Free Radical Scavenging | 100-1000 μg/mL | Concentration-dependent activity |

| Reducing Power | 100-1000 μg/mL | Concentration-dependent activity |

| Fe²⁺ Chelating Ability | 50-200 μg/mL | Significant chelation |

This table summarizes the findings from the referenced study on the antioxidant profile of the specified compound.

While direct studies on the antiglycation and antioxidative potential of this compound are not extensively documented in the reviewed literature, the findings for structurally related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives provide a strong rationale for its potential in these areas. The presence of the amino group at the 4-position and the benzyl substituent may influence its electronic and steric properties, which in turn could modulate its biological activities. Further research is warranted to specifically evaluate the antiglycation and antioxidant efficacy of this compound and its derivatives to establish a clear structure-activity relationship.

Mechanistic Insights into the Biological Action of 4 Benzylamino 1h Imidazo 4,5 C Pyridine

Identification of Molecular Targets

There are no available scientific studies that identify the specific molecular targets of 4-benzylamino-1H-imidazo(4,5-c)pyridine. While the imidazo[4,5-c]pyridine scaffold is a component of molecules known to interact with various biological targets, the specific effects of the 4-benzylamino substitution have not been documented.

Elucidation of Molecular Mechanisms of Action

Consistent with the absence of identified molecular targets, the molecular mechanism of action for this compound remains unelucidated. There is no published research detailing its interaction with biological macromolecules, such as enzyme active site binding, allosteric regulation, or interactions with DNA/RNA. Therefore, a detailed description of its mechanism of action cannot be provided.

Further research and experimental studies are required to identify the biological targets and elucidate the mechanistic pathways through which this compound may exert any biological effects.

Structure Activity Relationship Sar Studies for 4 Benzylamino 1h Imidazo 4,5 C Pyridine Derivatives

Impact of Substituents on Imidazo[4,5-c]pyridine Core

Modifications to the heterocyclic core of 4-benzylamino-1H-imidazo(4,5-c)pyridine have a profound impact on biological activity. The size, electronics, and position of substituents can dictate target affinity and selectivity.

In a series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase (SFK) inhibitors, substitutions at the N-1 and N-3 positions were explored. nih.gov The N-1 position was shown to tolerate a variety of substituents, including alkyl and aryl groups. For instance, replacing an N-1 phenyl group with a smaller cyclopentyl or a bulkier tert-butyl group resulted in compounds that retained potent Src and Fyn kinase inhibition in the submicromolar range. nih.gov This suggests that the N-1 position can be modified to tune physical properties without a complete loss of activity.

| Compound | N-1 Substituent (R¹) | N-3 Substituent (R²) | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) |

|---|---|---|---|---|

| 1a | Phenyl | 4-chlorophenyl | 0.17 | 0.14 |

| 1b | m-tolyl | 4-chlorophenyl | 0.15 | 0.11 |

| 1e | Cyclohexyl | 4-chlorophenyl | 0.12 | 0.10 |

| 1f | tert-butyl | 4-chlorophenyl | 0.16 | 0.13 |

| 1g | isobutyl | 4-chlorophenyl | 0.20 | 0.15 |

Similarly, studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a common pharmacophore, as A3 adenosine (B11128) receptor (A3AR) positive allosteric modulators (PAMs) highlighted the importance of the 2-position. A systematic expansion of a 2-cycloalkyl ring demonstrated a clear trend: increasing the ring size from cyclopropyl (B3062369) to cyclononyl generally enhanced the maximal efficacy (Emax) of the A3AR agonist. nih.gov This indicates that a larger, hydrophobic substituent at the 2-position is favorable for this specific activity, likely engaging with a hydrophobic pocket on the receptor. nih.gov

General SAR principles for pyridine (B92270) derivatives often show that the introduction of groups capable of hydrogen bonding, such as -OH, -C=O, and -NH2, can enhance biological activity, whereas bulky groups or halogens may lead to a decrease in potency. nih.gov

Role of the Benzylamino Moiety and its Modifications

The 4-benzylamino group is a critical component for the activity of many imidazo[4,5-c]pyridine derivatives, serving as a key interaction motif with various biological targets. Modifications to both the benzyl (B1604629) ring and the linking amine can dramatically alter potency.

In the context of antiviral agents targeting the Bovine Viral Diarrhea Virus (BVDV), a model for Hepatitis C Virus, SAR studies revealed that the benzyl group was sensitive to substitution. The presence of large substituents on the benzyl ring led to a reduction in antiviral activity. nih.gov Furthermore, even a small substitution, such as a fluorine atom at the 2-position of the phenyl ring, was associated with a decrease in activity. nih.gov This suggests that the steric and electronic profile of the benzyl moiety is finely tuned for optimal interaction with the viral RNA-dependent RNA polymerase. nih.gov

In the development of A3AR PAMs based on the related imidazo[4,5-c]quinoline scaffold, the 4-arylamino substituent was extensively studied. It was found that a 3,4-dichlorophenyl group at this position improved both PAM activity and subtype selectivity. nih.gov Further exploration of the phenyl ring substitutions showed that para-substitutions with halogens like iodine and bromine were well-tolerated and produced compounds that significantly slowed the dissociation of the agonist radioligand, a hallmark of positive allosteric modulation. nih.gov

| Compound | 4-Phenylamino Substituent | Radioligand Remaining (%) after 60 min |

|---|---|---|

| Control | - | ~30% |

| 35 | 4-iodophenyl | 57% |

| 36 | 4-bromophenyl | 56% |

| 39 | 4-iodophenyl (with 2-(heptan-4-yl) core sub.) | 65% |

These findings collectively indicate that while the benzylamino group is crucial, its phenyl ring offers a viable position for modification to enhance activity or selectivity, with the optimal substitution pattern being highly dependent on the specific biological target.

Stereochemical Influences on Activity

The introduction of chiral centers into molecules can lead to enantiomers or diastereomers with significantly different biological activities, potencies, and metabolic profiles. While comprehensive SAR data on stereoisomers of this compound itself is limited in the public domain, studies on closely related scaffolds underscore the importance of stereochemistry.

For example, in a series of imidazo[4,5-c]quinolin-2-one derivatives developed as inhibitors of Plasmodium phosphatidylinositol 4-kinase (PfPI4K), a racemic compound featuring a chiral sulfoxide (B87167) on the phenyl ring at the N-1 position was investigated. This racemic 3-sulfinylphenyl analogue (17) demonstrated improved PfPI4K inhibition (IC₅₀ = 0.0050 µM) compared to the corresponding achiral sulfone analogue (15) (IC₅₀ = 0.031 µM). acs.org This seven-fold increase in potency suggests that the specific three-dimensional orientation of the chiral sulfoxide allows for stronger or more optimal interactions within the kinase's binding site. acs.org This highlights that stereochemical factors, even in substituents relatively distant from the core heterocycle, can play a critical role in modulating biological potency.

Regioisomeric Effects on Biological Potency

Furthermore, for N-unsubstituted imidazo[4,5-c]pyridines, alkylation can occur at different nitrogen atoms, leading to regioisomers. For the 1H-imidazo[4,5-c]pyridine system, substitution can occur at the N-1 or N-3 position of the imidazole (B134444) ring or the N-5 position of the pyridine ring. Synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines followed by alkylation with agents like 4-chlorobenzyl bromide predominantly resulted in the formation of the N-5 regioisomers. nih.gov The selective synthesis and characterization of these distinct regioisomers are crucial, as they often exhibit different biological profiles. The differential activity between regioisomers confirms that the precise placement of substituents and the orientation of the core nitrogen atoms are critical determinants of biological potency. nih.govirb.hr

Computational and in Silico Methodologies in 4 Benzylamino 1h Imidazo 4,5 C Pyridine Research

Molecular Docking Studies (e.g., Ligand-Receptor Interactions, Enzyme Active Site Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-receptor interactions and to predict the binding affinity and activity of a compound. For derivatives of the imidazo[4,5-c]pyridine scaffold, docking studies have been crucial in identifying key interactions within the active sites of various protein targets.

Research on related imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase (SFK) inhibitors for glioblastoma has utilized molecular dynamics simulations to reveal binding patterns. nih.gov For instance, the most active compound in one study, 1s , was shown to fit within the ATP binding site of SFKs. nih.gov Similarly, docking studies of other imidazo[4,5-c]pyridine derivatives against GlcN-6-P synthase have been performed to understand their antimicrobial activity. nih.gov

In a study of analogous imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, docking simulations identified key interactions in the enzyme's active site. nih.gov These studies revealed that the imidazo[4,5-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with amino acid residues like Ala213. nih.gov The substituted phenyl ring often occupies a hydrophobic pocket, with specific substitutions influencing binding affinity. nih.gov

Key interactions observed in docking studies of related imidazo-pyridine compounds include:

Hydrogen Bonding: The nitrogen atoms within the imidazopyridine core are frequently involved in forming hydrogen bonds with backbone residues in the hinge region of kinases. nih.govnih.gov

Hydrophobic Interactions: The benzyl (B1604629) group and other aromatic substituents often engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site. nih.gov

Pi-Pi Stacking: Aromatic rings in the ligand can form π-π stacking interactions with phenylalanine or tyrosine residues in the target protein, contributing to binding stability. nih.govresearchgate.net

| Target Enzyme/Receptor | Compound Series | Key Interactions Observed | Reference |

| Src Family Kinases (SFKs) | Imidazo[4,5-c]pyridin-2-one derivatives | Binding within ATP binding site | nih.gov |

| Aurora A Kinase | Imidazo[4,5-b]pyridine derivatives | H-bonds with hinge region (Ala213), hydrophobic interactions | nih.gov |

| Lumazine Synthase | [1H,3H] imidazo[4,5-b] pyridines | Hydrogen bonding, hydrophobic interactions, aromatic interactions | nih.gov |

| A3 Adenosine (B11128) Receptor | 1H-Imidazo[4,5-c]quinolin-4-amine | π-π stacking with Y284 and Y293, H-bond with G291 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., 2D and 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. Both 2D and 3D-QSAR approaches have been applied to imidazo[4,5-c]pyridine derivatives and related structures to guide the design of more potent molecules.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors like physicochemical properties (e.g., logP, molar refractivity) and topological indices. A 2D-QSAR study on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives as angiotensin II (AT1) receptor antagonists yielded a statistically significant model with a correlation coefficient (r²) of 0.8940 and a cross-validated squared correlation coefficient (q²) of 0.7648. nih.gov The study suggested that substitutions with more electronegative and less bulky groups were favorable for antihypertensive activity. nih.gov

3D-QSAR: This method uses 3D structural information, often in the form of molecular fields, to build a predictive model. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common.

A 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors was performed to understand the structural basis for their inhibitory activity. nih.gov

For a series of sixty imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase, robust CoMFA and CoMSIA models were developed. The CoMFA model had a q² of 0.774 and an r² of 0.975, while the CoMSIA model showed a q² of 0.800 and an r² of 0.977. nih.gov

Another study on 65 imidazo[4,5-b]pyridine derivatives also produced strong 3D-QSAR models, with a CoMSIA model yielding a q² of 0.877 and an r² of 0.995. nih.gov

The contour maps generated from these 3D-QSAR models provide visual representations of where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding features are favored or disfavored, offering direct insights for structural modification. nih.govnih.gov

| Compound Series | QSAR Method | Target | Key Statistical Metrics | Findings | Reference |

| Imidazo [4, 5-c] pyridine derivatives | 2D-QSAR | Angiotensin II (AT1) Receptor | r² = 0.8940, q² = 0.7648 | Electronegative, low-bulkiness groups enhance activity. | nih.gov |

| Tetrahydro-3H-imidazo[4,5-c]pyridine derivatives | 3D-QSAR (CoMFA, CoMSIA) | VEGFR-2 Kinase | Statistically robust models developed | Provided insights into structural requirements for activity. | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | 3D-QSAR (CoMFA, CoMSIA) | Aurora A Kinase | q² = 0.800, r² = 0.977 (CoMSIA) | Identified key structural requirements for potency. | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | 3D-QSAR (HQSAR, CoMFA, CoMSIA) | Aurora Kinase A | q² = 0.877, r² = 0.995 (CoMSIA) | Models described the relationship between structure and anticancer activity. | nih.gov |

Virtual Screening Techniques for Novel Analog Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done through either structure-based or ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock candidate ligands from a database, scoring and ranking them based on their predicted binding affinity. This approach was used to identify novel antagonists for the hTRPV4 ion channel, where a library of 36,800 molecules was screened against a homology model of the protein. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of known active ligands to find other molecules with similar properties. An innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, which rapidly expanded the chemotype and improved antiparasitic activity. nih.govresearchgate.net

These techniques allow for the efficient exploration of vast chemical space to discover novel analogs of the 4-benzylamino-1H-imidazo(4,5-c)pyridine scaffold. By screening large compound libraries, researchers can identify new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties, which can then be synthesized and tested experimentally. nih.govnih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process. For compounds related to this compound, these predictions are crucial for assessing their drug-likeness.

ADME prediction studies on imidazo[4,5-c]pyridin-2-one derivatives designed as SFK inhibitors for glioblastoma suggested that the lead compound 1s conformed to the criteria for Central Nervous System (CNS) drugs, which is critical for treating brain tumors. nih.gov Similarly, in silico predictions for various benzimidazole (B57391) derivatives—a related heterocyclic core—have been used to evaluate physicochemical properties and drug-likeness profiles. nih.govrsc.org

Commonly predicted ADME properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability. frontiersin.org

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how a compound will be distributed throughout the body. nih.gov

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes can help predict the metabolic stability of a compound.

Excretion: Properties related to a compound's clearance from the body are estimated.

Drug-Likeness: Rules such as Lipinski's Rule of Five are often applied to assess the oral bioavailability potential of a compound. e3s-conferences.org

| Compound Series | Predicted Property | Software/Method | Key Findings | Reference |

| Imidazo[4,5-c]pyridin-2-one derivatives | ADME, CNS drug criteria | Not specified | Lead compound 1s showed properties suitable for a CNS drug. | nih.gov |

| Benzimidazole derivatives | ADME, Physicochemical properties | SwissADME, etc. | Ligands predicted to be moderately soluble with good bioavailability. | nih.gov |

| Ceftazidime and Impurities | ADMET | Discovery Studio, OECD QSAR Toolbox | Predicted lipophilicity, absorption, and permeability. | frontiersin.org |

| Benzimidazole-1,3,4-oxadiazole derivatives | Drug-likeness, ADME | Not specified | Analysis of molecular weight, TPSA, rotatable bonds, etc. | researchgate.net |

Future Directions and Research Gaps

Exploration of Underexplored Biological Targets

While imidazo[4,5-c]pyridines have been investigated for their effects on targets such as protein kinases (e.g., c-Met, Src family kinases), poly(ADP-ribose) polymerase (PARP), and GABAA receptors, a vast landscape of biological targets remains underexplored. mdpi.comnih.govnih.govnih.gov

Future research should focus on:

Metalloenzymes: The coordination chemistry of the imidazo[4,5-c]pyridine scaffold with biologically relevant metal dications like Zn(II) and Cu(II) is an emerging area of interest. mdpi.com This suggests a potential to modulate the activity of metalloenzymes, which are crucial in numerous pathological processes, including cancer and infectious diseases.

Parasitic Enzymes: Derivatives of the related imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against essential parasitic enzymes, such as Trypanosoma brucei methionyl-tRNA synthetase. nih.gov This highlights a promising, yet underexplored, opportunity to develop novel anti-parasitic agents based on the imidazo[4,5-c]pyridine core.

Fungal-Specific Targets: Glucosamine-6-phosphate synthase has been identified as a potential molecular target for imidazo[4,5-c]pyridine derivatives in the context of fungal infections. mdpi.comnih.gov Deeper investigation into this and other fungus-specific enzymes could yield new classes of antifungal drugs.

Viral Polymerases: Certain derivatives have demonstrated activity against viruses like the Bovine Viral Diarrhea Virus (BVDV) by interacting with viral RNA-dependent RNA polymerase. mdpi.comnih.gov This presents an opportunity to explore their potential against a wider range of viral polymerases, including those from human pathogens.

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Kinase | c-Met, Src Family Kinases | Cancer | nih.govnih.gov |

| DNA Repair Enzyme | Poly(ADP-ribose) polymerase (PARP) | Cancer | nih.gov |

| Parasitic Enzyme | T. brucei methionyl-tRNA synthetase | African Trypanosomiasis | nih.gov |

| Fungal Enzyme | Glucosamine-6-phosphate synthase | Fungal Infections | mdpi.comnih.gov |

| Viral Enzyme | RNA-dependent RNA polymerase | Viral Infections | mdpi.comnih.gov |

Development of Novel Synthetic Routes for Complex Derivatives

The synthesis of imidazo[4,5-c]pyridines has traditionally relied on methods like the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or aldehydes. mdpi.comnih.gov To unlock the full potential of this scaffold, more advanced and versatile synthetic strategies are necessary.

Future research gaps to be addressed include:

Catalytic C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed or photocatalytic C-H functionalization, offer a more efficient way to create complex derivatives from simple precursors. mdpi.comresearchgate.net These methods allow for the late-stage modification of the core structure, which is invaluable for generating chemical libraries for drug screening.

Multi-component Reactions: Designing one-pot, multi-component reactions can significantly improve synthetic efficiency, reduce waste, and provide rapid access to structurally diverse molecules. researchgate.net

Solid-Phase Synthesis: The development of robust solid-phase synthetic routes is crucial for the combinatorial synthesis of large libraries of imidazo[4,5-c]pyridine derivatives, facilitating high-throughput screening and structure-activity relationship (SAR) studies. researchgate.net

Regio- and Stereoselective Methods: There is a need for synthetic protocols that offer high control over regioselectivity (e.g., selective N-alkylation) and stereoselectivity, which are critical for optimizing interactions with specific biological targets. researchgate.net

Advanced Computational Modeling for Optimized Compound Design

Computational chemistry is an indispensable tool in modern drug discovery. While some modeling studies, such as DFT analysis and molecular docking, have been applied to related imidazopyridines, their systematic application to the 4-benzylamino-1H-imidazo(4,5-c)pyridine class is a significant research gap. mdpi.comnih.gov

Future efforts should incorporate:

Structure-Based Drug Design (SBDD): With an increasing number of protein crystal structures available, SBDD can be used to design derivatives with improved potency and selectivity for specific targets like kinases or viral enzymes.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide more accurate insights into ligand-receptor interactions, particularly for targets like metalloenzymes where electronic effects are critical.

Pharmacophore Modeling and Virtual Screening: In the absence of a target structure, ligand-based methods can be used to screen large virtual libraries to identify new hits with potentially novel mechanisms of action.

In Silico ADMET Prediction: Advanced computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase, helping to prioritize compounds with more favorable drug-like characteristics and reducing late-stage attrition. nih.gov

Investigation of Synergistic Effects with Other Therapeutic Agents

The combination of drugs can lead to enhanced efficacy, reduced toxicity, and the overcoming of drug resistance. This area is particularly promising but underexplored for imidazo[4,5-c]pyridine derivatives.

Key research opportunities include:

Combination with Chemotherapy: Research has shown that an imidazo[4,5-c]pyridine-based PARP inhibitor increased the potency of the chemotherapeutic agent temozolomide (B1682018) in human tumor cell lines. nih.gov This provides a strong rationale for exploring synergies with other DNA-damaging agents or cytotoxic drugs.

Combination with Targeted Therapies: Combining imidazo[4,5-c]pyridine-based kinase inhibitors with other targeted agents that hit parallel signaling pathways could be a powerful strategy to prevent the emergence of resistance in cancer.

Molecular Hybridization: The concept of creating hybrid molecules that combine the imidazo[4,5-c]pyridine scaffold with another pharmacophore in a single structure could lead to synergistic effects and improved therapeutic profiles. researchgate.net

Co-administration with Natural Products: The anti-inflammatory effects of an imidazo[1,2-a]pyridine (B132010) derivative were enhanced when co-administered with curcumin, suggesting that combinations with bioactive natural products could be a fruitful area of investigation. nih.gov

| Imidazopyridine Derivative Type | Combination Agent | Observed Effect | Therapeutic Area | Reference |

|---|---|---|---|---|

| Imidazo[4,5-c]pyridine PARP inhibitor | Temozolomide | Increased potency of growth inhibition | Cancer | nih.gov |

| Imidazo[1,2-a]pyridine derivative | Curcumin | Enhanced anti-inflammatory effects | Inflammation/Cancer | nih.gov |

Application in New Therapeutic Areas Based on Mechanistic Insights

The known mechanisms of action of imidazo[4,5-c]pyridines provide a logical basis for exploring their utility in new therapeutic areas beyond their current focus.

Future applications could include:

Neurodegenerative Diseases: Given that dysregulation of protein kinases is implicated in diseases like Alzheimer's and Parkinson's, the development of CNS-penetrant kinase inhibitors based on the imidazo[4,5-c]pyridine scaffold is a logical next step.

Metabolic Disorders: The structural analogy to purines suggests that these compounds could interact with enzymes and receptors involved in metabolic pathways. mdpi.comnih.gov Their potential as antiglycation agents further supports their exploration for treating chronic diseases related to the accumulation of advanced glycation endproducts, such as diabetic complications. nih.gov

Autoimmune Disorders: The inhibitory effects on key signaling pathways like JAK/STAT make these compounds attractive candidates for autoimmune diseases, an area that has seen limited exploration. nih.gov

Metal-Ion Homeostasis Disorders: The discovery that imidazo[4,5-b]pyridine derivatives can act as metal-coordinating platforms opens the door to investigating their use in diseases characterized by metal dyshomeostasis, potentially as chelating agents or sensors. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for 4-benzylamino-1H-imidazo(4,5-c)pyridine, and how can regiochemical control be ensured during alkylation?

Methodological Answer:

The synthesis typically involves cyclization of substituted pyridine precursors with benzylamine derivatives. A common approach is reacting 3,4-diaminopyridine with Na₂S₂O₅ adducts of benzaldehyde, followed by alkylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . To ensure regiochemical control at the N4 position (critical for biological activity), monitor reaction parameters:

- Temperature: Maintain 60–80°C to favor N4-alkylation over N5 byproducts.

- Solvent: Polar aprotic solvents like DMF enhance nucleophilicity at the desired nitrogen.

- Catalysis: Additives like KI can improve regioselectivity by stabilizing transition states .

Analytical Confirmation: Use ¹H/¹³C NMR to verify substitution patterns, focusing on aromatic proton shifts (e.g., δ 7.2–8.5 ppm for benzyl groups) .

Advanced: How can conflicting data on biological activity between 4-benzylamino derivatives and their chloro/methyl analogues be resolved?

Methodological Answer:

Contradictions often arise from differences in target binding affinity or metabolic stability. To resolve them:

Comparative SAR Studies: Synthesize analogues (e.g., 4-chloro, 4-methyl) and test side-by-side against the same biological targets (e.g., kinase inhibition assays) .

Metabolic Profiling: Use LC-MS to compare stability in microsomal assays. For example, benzylamino groups may enhance metabolic resistance compared to chloro substituents due to reduced electrophilicity .

Molecular Docking: Perform simulations (e.g., AutoDock Vina) to assess binding mode differences. The benzyl group’s π-π stacking with hydrophobic pockets may explain enhanced activity over smaller substituents .

Basic: What analytical techniques are critical for characterizing this compound and confirming purity?

Methodological Answer:

- NMR Spectroscopy: 2D COSY and HSQC confirm connectivity, especially distinguishing N4 vs. N5 substitution (e.g., cross-peaks between benzyl CH₂ and pyridine protons) .

- HPLC-PDA: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (e.g., unreacted diaminopyridine). Target purity >95% for biological assays .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 265.109 for C₁₃H₁₂N₄) and detects halogenated byproducts .

Advanced: How can researchers address low yields in large-scale synthesis of 4-benzylamino derivatives?

Methodological Answer:

Low yields often stem from poor solubility or side reactions. Mitigation strategies include:

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h, improving yield by 20–30% .

- Flow Chemistry: Continuous flow systems enhance mixing and heat transfer, minimizing decomposition .

- Workup Optimization: Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from polar byproducts. Recrystallize from ethanol/water (7:3) for higher purity .

Basic: What are the key structural determinants of this compound’s bioactivity?

Methodological Answer:

- Benzyl Group Orientation: The para-substitution on the benzyl ring enhances π-stacking with aromatic residues in enzyme active sites .

- Imidazo-Pyridine Core: The fused ring system provides rigidity, improving binding affinity compared to non-fused analogues .

- N4 Substitution: Alkylation at N4 preserves the lone pair on N1, critical for hydrogen bonding with targets like ATP-binding kinases .

Advanced: How can researchers validate contradictory computational predictions about the compound’s mechanism of action?

Methodological Answer:

Multi-Method Docking: Compare results from AutoDock, Glide, and Schrödinger to identify consensus binding poses .

Mutagenesis Studies: Introduce point mutations in target proteins (e.g., kinase catalytic domains) and measure activity changes via fluorescence polarization assays .

Kinetic Analysis: Use surface plasmon resonance (SPR) to determine binding kinetics (kₒₙ/kₒff) and correlate with computational ΔG values .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl bromide) .

- Waste Disposal: Neutralize acidic/basic waste with 1M NaOH/HCl before disposal in halogenated waste containers .

Advanced: How can researchers design analogues to improve the compound’s pharmacokinetic profile?

Methodological Answer:

- Bioisosteric Replacement: Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance solubility without losing activity .

- Prodrug Strategies: Introduce hydrolyzable esters at the benzylamino group to improve oral bioavailability .

- CYP450 Inhibition Screening: Test analogues in human liver microsomes to identify metabolically stable candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.